1,2,3-Trichloro-5-(trichloromethyl)benzene

Catalog No.
S6615627
CAS No.
66682-07-3
M.F
C7H2Cl6
M. Wt
298.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trichloro-5-(trichloromethyl)benzene

CAS Number

66682-07-3

Product Name

1,2,3-Trichloro-5-(trichloromethyl)benzene

IUPAC Name

1,2,3-trichloro-5-(trichloromethyl)benzene

Molecular Formula

C7H2Cl6

Molecular Weight

298.8 g/mol

InChI

InChI=1S/C7H2Cl6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

FJDGZZBUUIWPAM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl

1,2,3-Trichloro-5-(trichloromethyl)benzene is an organochlorine compound with the molecular formula C7H2Cl6\text{C}_7\text{H}_2\text{Cl}_6 and a CAS number of 66682-07-3. This compound is characterized by a benzene ring substituted with three chlorine atoms at the 1, 2, and 3 positions and a trichloromethyl group at the 5 position. Its structure indicates significant chlorination, which contributes to its chemical properties and potential applications in various fields, including industrial chemistry and environmental science .

Typical of chlorinated aromatic compounds. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or amination.
  • Electrophilic Aromatic Substitution: The presence of the trichloromethyl group can direct electrophiles to specific positions on the benzene ring.
  • Reductive Dechlorination: Under certain conditions, this compound may undergo dechlorination via reduction, leading to less chlorinated derivatives.

These reactions are influenced by the electron-withdrawing nature of the chlorine substituents, which stabilize negative charges during nucleophilic attack .

The synthesis of 1,2,3-trichloro-5-(trichloromethyl)benzene typically involves:

  • Chlorination of Benzene Derivatives: Starting from a suitable benzene derivative, chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride.
  • Direct Chlorination: This method involves reacting benzene with chlorine under UV light or heat to generate a mixture of chlorinated products from which the desired compound can be isolated through fractional distillation or chromatography.

These methods emphasize the need for controlled conditions to minimize by-products and ensure high yields of the target compound .

1,2,3-Trichloro-5-(trichloromethyl)benzene has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other chemical compounds, particularly in pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is used in studies related to chlorinated aromatic compounds' reactivity and stability.
  • Environmental Studies: It is also relevant in research concerning environmental pollutants and their degradation pathways due to its persistence in ecosystems .

Interaction studies involving 1,2,3-trichloro-5-(trichloromethyl)benzene focus on its behavior in biological systems and environmental contexts. Key areas include:

  • Toxicological Assessments: Evaluating its effects on human health and ecosystems.
  • Environmental Fate Studies: Investigating how this compound interacts with soil and water systems, including its degradation under various conditions.

Such studies are crucial for understanding the compound's safety profile and regulatory implications .

Several compounds share structural similarities with 1,2,3-trichloro-5-(trichloromethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,2-Dichloro-4-(trichloromethyl)benzeneC7H3Cl5Two chlorine atoms at different positions
1,2,3-Trichloro-5-(trifluoromethyl)benzeneC7H2Cl3F3Contains trifluoromethyl group instead
1-Chloro-2,4-dinitrobenzeneC6H3ClN2O4Contains nitro groups instead of trichloromethyl

Uniqueness

1,2,3-Trichloro-5-(trichloromethyl)benzene is unique due to its specific arrangement of multiple chlorine substituents that significantly influence its reactivity and biological activity. Its high degree of chlorination makes it more reactive compared to less chlorinated analogs while also posing greater environmental risks due to its persistence.

XLogP3

5.4

Exact Mass

297.825816 g/mol

Monoisotopic Mass

295.828766 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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